molecular formula C6H6IN B1296433 2-Iodo-3-methylpyridine CAS No. 22282-58-2

2-Iodo-3-methylpyridine

Cat. No.: B1296433
CAS No.: 22282-58-2
M. Wt: 219.02 g/mol
InChI Key: PTBOOHAPESUXGV-UHFFFAOYSA-N
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Description

2-Iodo-3-methylpyridine, also known as 2-Iodo-3-picoline, is an organic compound with the molecular formula C6H6IN. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by an iodine atom, and the hydrogen atom at the third position is replaced by a methyl group. This compound is a clear pale yellow to yellow liquid with a molecular weight of 219.02 g/mol .

Biochemical Analysis

Biochemical Properties

2-Iodo-3-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating reactions such as halogenation and coupling reactions. For instance, it is often used in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds . The nature of these interactions involves the formation of intermediate complexes that facilitate the transfer of functional groups, thereby enabling the synthesis of complex organic molecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing cellular responses and functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes or receptors, leading to inhibition or activation of their activity. For example, in Suzuki-Miyaura coupling reactions, this compound forms complexes with palladium catalysts, facilitating the transfer of functional groups and enabling the formation of carbon-carbon bonds . These binding interactions are crucial for the compound’s role in organic synthesis and biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for its use in biochemical research and organic synthesis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can facilitate specific biochemical reactions without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including alterations in metabolic pathways and cellular functions. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can influence metabolic flux and metabolite levels by modulating the activity of specific enzymes . For instance, the compound can participate in oxidation-reduction reactions, leading to the formation of intermediate metabolites that play a role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function. The transport and distribution of this compound are essential for its role in biochemical reactions and cellular processes.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . These localization mechanisms are crucial for the compound’s activity and function, as they enable it to interact with specific biomolecules and participate in biochemical reactions within distinct cellular environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-3-methylpyridine can be synthesized through various methods. One common method involves the iodination of 3-methylpyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions to ensure complete iodination .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient and scalable methods. One such method is the Sandmeyer reaction, where 3-methylpyridine is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Iodo-3-methylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom is larger and more polarizable, making it more reactive in certain substitution reactions .

Properties

IUPAC Name

2-iodo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBOOHAPESUXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70320747
Record name 2-Iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70320747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22282-58-2
Record name 22282-58-2
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Record name 2-Iodo-3-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22282-58-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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